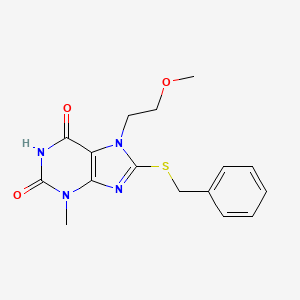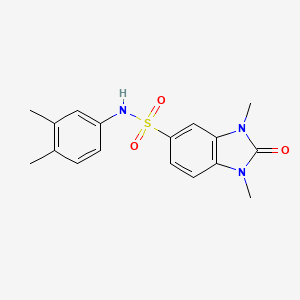
5-chloro-N-(4-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide
Descripción general
Descripción
5-chloro-N-(4-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2006 and has since been the focus of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
5-chloro-N-(4-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide acts as a selective inhibitor of JAKs, specifically JAK3 and to a lesser extent, JAK1. JAKs are enzymes that play a key role in the signaling pathways involved in immune system activation and inflammation. By inhibiting JAKs, 5-chloro-N-(4-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide can reduce the activity of immune cells and decrease inflammation.
Biochemical and Physiological Effects:
5-chloro-N-(4-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been shown to reduce the activity of immune cells and decrease inflammation in animal models of autoimmune diseases. In clinical trials, it has been shown to reduce symptoms and improve disease activity in patients with rheumatoid arthritis, lupus, and multiple sclerosis. However, it is important to note that 5-chloro-N-(4-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide can also have off-target effects, such as increased risk of infection and decreased immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(4-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is a useful tool for studying the role of JAKs in immune system activation and inflammation. It can be used to investigate the effects of JAK inhibition on immune cell function and to explore potential therapeutic applications for autoimmune diseases. However, it is important to note that 5-chloro-N-(4-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide can have off-target effects and may not accurately reflect the effects of JAK inhibition in vivo.
Direcciones Futuras
There are several potential future directions for research involving 5-chloro-N-(4-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms and reduce the risk of off-target effects. Another potential direction is the investigation of 5-chloro-N-(4-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide in combination with other immunomodulatory agents, such as biologics or other small molecule inhibitors. Additionally, 5-chloro-N-(4-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide may have potential applications in other inflammatory conditions, such as inflammatory bowel disease or psoriasis.
Aplicaciones Científicas De Investigación
5-chloro-N-(4-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been studied extensively for its potential use in treating autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. It has been shown to inhibit the activity of Janus kinases (JAKs), which play a key role in the signaling pathways that lead to inflammation and immune system activation. By inhibiting JAKs, 5-chloro-N-(4-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide can reduce inflammation and potentially alleviate symptoms of autoimmune diseases.
Propiedades
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-2-propylsulfonylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-2-7-23(21,22)14-17-8-11(16)12(19-14)13(20)18-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEQELZEHKUWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-cyanophenyl)acetamide](/img/structure/B4390589.png)
![2-(4-bromophenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4390602.png)



![2-bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4390651.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4390657.png)
![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide](/img/structure/B4390669.png)
![N-[3-(allyloxy)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B4390672.png)

![methyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4390683.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B4390691.png)
![{1-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4390699.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide](/img/structure/B4390705.png)